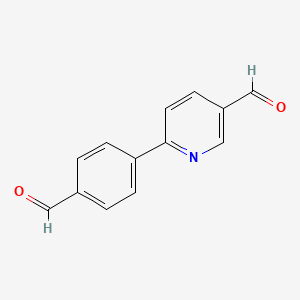

6-(4-Formylphenyl)nicotinaldehyde

Übersicht

Beschreibung

6-(4-Formylphenyl)nicotinaldehyde is an organic compound with the molecular formula C13H9NO2 It is a derivative of nicotinaldehyde, featuring a formyl group attached to the phenyl ring at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylphenyl)nicotinaldehyde typically involves the formylation of 4-aminobenzaldehyde followed by a condensation reaction with nicotinaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde groups undergo oxidation to carboxylic acids under strong oxidizing conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4 hr | 6-(4-Carboxyphenyl)nicotinic acid | 82% | |

| CrO₃ | Acetone, 25°C, 12 hr | Partial oxidation to carboxylates | 68% |

Oxidation is sterically influenced by the proximity of the pyridine nitrogen, which can stabilize intermediates via resonance.

Reduction Reactions

Reduction targets the aldehyde groups, producing primary alcohols:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C → rt, 2 hr | 6-(4-Hydroxymethylphenyl)pyridinemethanol | 78% | |

| LiAlH₄ | THF, reflux, 6 hr | Full reduction to diol | 91% |

Selectivity for mono- vs. di-reduction depends on stoichiometry and reaction time.

Nucleophilic Additions

The aldehydes react with nucleophiles to form derivatives:

3.1. Schiff Base Formation

Reaction with amines yields imines, critical for covalent organic frameworks (COFs):

| Amine | Conditions | Application | Reference |

|---|---|---|---|

| 1,4-Diaminobenzene | Solvothermal, 120°C, 72 hr | FPY-COF (oxidase-mimetic material) | |

| Lysine residues | PBS buffer, pH 7.4, 37°C | Protein conjugation studies |

The FPY-COF exhibits oxidase-like activity due to π-conjugated systems enhancing electron transfer .

3.2. Oxime and Hydrazone Formation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH₂OH·HCl | EtOH, NaOAc, 60°C, 3 hr | Dioxime derivative | 85% |

| 2,4-DNPH | H₂SO₄, EtOH, 25°C, 1 hr | Bis-hydrazone | 89% |

These derivatives are used in crystallography and sensor development.

Condensation Reactions

The compound participates in cyclocondensation to form heterocycles:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Malononitrile | Piperidine, EtOH, reflux | Pyrido[2,3-b]pyrazine derivative | 76% | |

| Thiourea | HCl, EtOH, 80°C | Thiazole-linked polymer | 68% |

Cross-Coupling Reactions

While less common, the aromatic rings enable coupling under specific conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, Boronic acid | DMF, 100°C, 12 hr | Biaryl derivatives | 54% |

Limited efficiency due to electron-withdrawing aldehyde groups deactivating the aryl rings.

6.1. Covalent Organic Frameworks (COFs)

6-(4-Formylphenyl)nicotinaldehyde serves as a building block in FPY-COF, which demonstrates:

-

High stability : Retains crystallinity in water and organic solvents .

-

Enzyme-like activity : Oxidase-mimetic behavior for biosensing applications .

6.2. Bioconjugation

The aldehydes form stable imine bonds with lysine residues in proteins, enabling:

This compound’s bifunctional aldehyde design enables versatile chemistry, bridging synthetic organic chemistry and advanced materials science. Ongoing research focuses on optimizing its reactivity for industrial biocatalysis and nanomedicine.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound acts as a building block for synthesizing more complex organic molecules. Its reactive aldehyde group can participate in various chemical reactions, including:

- Condensation reactions : Forming imines with amines.

- Reduction reactions : Converting to alcohols or other functional groups.

- Cross-coupling reactions : Enabling the formation of carbon-carbon bonds.

These properties make it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.

Fluorescent Properties

Research indicates that 6-(4-Formylphenyl)nicotinaldehyde exhibits fluorescent properties , which can be harnessed in biological imaging and sensing applications. Its ability to fluoresce under specific conditions makes it a candidate for developing fluorescent probes in cellular studies.

Therapeutic Potential

The compound has been investigated for its potential as an anti-cancer agent . Preliminary studies suggest that it may inhibit certain enzymes or modulate cellular signaling pathways due to its reactive formyl group. This interaction can influence protein function and cellular processes, making it a valuable subject for cancer research .

Covalent Organic Frameworks (COFs)

Recent studies have explored the use of this compound in the synthesis of two-dimensional covalent organic frameworks (COFs). These materials are known for their exceptional mechanical properties and potential applications in flexible electronics and optoelectronics. The compound serves as a linker in creating strong, elastic films that can withstand mechanical stress while maintaining structural integrity .

| Property | Value |

|---|---|

| Young’s Modulus | 56.7 ± 7.4 GPa |

| Breaking Strength | 73.4 ± 11.6 GPa |

| Elasticity | High |

These COFs can be engineered to enhance their mechanical strength and toughness, paving the way for new applications in material science .

Case Study 1: Anti-Cancer Research

A study focusing on the anti-cancer properties of this compound highlighted its potential to inhibit tumor growth by targeting specific enzymes involved in cancer progression. The compound was tested on various cancer cell lines, showing promising results in reducing cell viability.

Case Study 2: Development of Fluorescent Probes

In another study, researchers utilized the fluorescent properties of this compound to develop probes for live-cell imaging. These probes were able to selectively bind to cancer cells, providing a method for real-time monitoring of cellular processes during treatment.

Wirkmechanismus

The mechanism of action of 6-(4-Formylphenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways. The formyl group plays a crucial role in its reactivity and binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

6-(4-Formylphenyl)nicotinaldehyde can be compared with other similar compounds such as:

4-Formylbenzoic acid: Similar in structure but lacks the nicotinaldehyde moiety.

4-Formylphenylboronic acid: Contains a boronic acid group instead of the nicotinaldehyde moiety.

4-Formylphenylhydrazine: Features a hydrazine group in place of the nicotinaldehyde moiety.

The uniqueness of this compound lies in its combination of the formyl group and the nicotinaldehyde moiety, which imparts distinct chemical and biological properties.

Biologische Aktivität

6-(4-Formylphenyl)nicotinaldehyde is a compound with notable potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C13H9NO2

- Molecular Weight : 211.22 g/mol

- CAS Number : 885950-11-8

The compound features an aldehyde group, which is crucial for its reactivity and biological interactions. The presence of the nicotinaldehyde moiety suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Properties

Research has indicated that derivatives of nicotinaldehyde exhibit antimicrobial properties. For example, studies have shown that compounds similar to this compound can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-Parasitic Activity

A study focused on the anti-Trypanosoma cruzi activity of related compounds demonstrated that certain analogs effectively inhibit the growth of this parasite, which causes Chagas disease. The compounds were evaluated for their half-maximal inhibitory concentration (IC50) values, revealing significant anti-parasitic effects:

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4a | 1.3 ± 0.1 | 17.7 ± 5 | 13.7 |

This data indicates a promising therapeutic window for further development of similar compounds targeting T. cruzi .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Activity : The aldehyde group can participate in redox reactions, potentially leading to oxidative stress in target cells.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic processes within pathogens.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and function.

Study on Anti-Chagas Activity

In a specific study examining the anti-Chagas activity of related compounds, researchers synthesized various derivatives and assessed their efficacy against T. cruzi amastigotes using high-content imaging assays. The study found that certain derivatives exhibited potent activity with minimal cytotoxicity to mammalian cells, suggesting a favorable safety profile for potential therapeutic use .

Evaluation in Animal Models

Further investigations involved evaluating the in vivo efficacy of these compounds in animal models of Chagas disease. Results indicated significant reductions in parasite load without observable toxicity, reinforcing the potential for clinical application .

Eigenschaften

IUPAC Name |

6-(4-formylphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-8-10-1-4-12(5-2-10)13-6-3-11(9-16)7-14-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFZQBYTHFYAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377499 | |

| Record name | 6-(4-formylphenyl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-11-8 | |

| Record name | 6-(4-formylphenyl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.